6-Benzyloxymethyl-4-hydroxypyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(phenylmethoxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12-6-11(13-9-14-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUDVCRFJAGXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632617 | |
| Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188177-37-9 | |
| Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 6 Benzyloxymethyl 4 Hydroxypyrimidine Derivatives
Impact of Substitutions on the Pyrimidine (B1678525) Core
The pyrimidine nucleus is a critical component of nucleic acids and is considered a promising lead structure for the synthesis of therapeutic agents. nih.govjuniperpublishers.com The position and nature of substituents on the pyrimidine core significantly influence the biological activities of its derivatives. nih.gov
The C-2 position of the pyrimidine ring is a key site for modification. In related 4-hydroxypyrimidine (B43898) structures, the introduction of a 1H-pyrazol-1-yl group at the C-2 position has been shown to be crucial for activity in certain biological targets like HIF prolyl hydroxylase domain (PHD) inhibition. d-nb.info X-ray crystallography studies have revealed that the nitrogen atoms of the pyrazole (B372694) and the pyrimidine ring chelate to the active site metal ion. d-nb.info While specific data on C-2 modifications for 6-benzyloxymethyl-4-hydroxypyrimidine is limited, the general importance of this position in related pyrimidine scaffolds suggests it is a critical area for SAR exploration. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the 2-phenyl group was a common feature among potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov
The C-5 position of the pyrimidine ring offers another avenue for structural modification to modulate activity. Introduction of small alkyl groups or halogens at this position can significantly impact the potency and selectivity of the compounds. For example, in a series of pyrimidine derivatives of L-ascorbic acid, a compound with a 5-fluoro-substituted uracil (B121893) ring demonstrated the most significant antitumor activities against several cancer cell lines. nih.gov This highlights the potential of electron-withdrawing groups at the C-5 position to enhance biological efficacy. The introduction of aryl rings at the C-5 position has also been explored using methods like the palladium-catalyzed Stille cross-coupling reaction. researchgate.net
Table 1: Effect of C-5 Substituents on Antitumor Activity in a Related Pyrimidine Series nih.gov
| Compound | C-5 Substituent | Cell Line | IC50 (µg/mL) |
|---|---|---|---|
| Derivative 1 | H (Uracil) | L1210/0 | >100 |
| Derivative 2 | F | L1210/0 | 1.4 |
| Derivative 2 | F | FM3A/0 | 0.78 |
This table illustrates the significant increase in potency with a fluoro substituent at the C-5 position in a related series of pyrimidine derivatives.
The substituent at the C-6 position plays a pivotal role in the activity of pyrimidine derivatives. The benzyloxymethyl group at C-6 is a key structural feature. In related series, such as 1,6-bis[(benzyloxy)methyl]uracil derivatives, this moiety contributes to inhibitory activity against HIV-1 reverse transcriptase. nih.gov The flexibility and hydrophobic nature of the benzyloxymethyl group allow for critical interactions within the binding pockets of target enzymes. Studies on other C-6 modifications, such as the introduction of a benzoyl group, have led to the development of dual inhibitors of HIV reverse transcriptase and integrase. nih.govnih.gov Furthermore, replacement of an aniline (B41778) moiety at C-6 with various heterocycles in 4-hydroxy-5,6-dihydropyrones resulted in compounds with good antiviral activity and improved pharmacokinetic profiles. elsevierpure.com This underscores the importance of the C-6 substituent in defining the therapeutic potential of the scaffold.
Exploration of Benzyloxymethyl Analogues
Modifying the benzyl (B1604629) portion of the C-6 benzyloxymethyl group is a common strategy to fine-tune the activity of these derivatives. Introducing substituents on the phenyl ring can alter the electronic and steric properties of the molecule, leading to improved binding affinity and selectivity. For instance, in a series of N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides, derivatives with no substituents or small groups like methyl or methoxyl in the para-position of the benzene (B151609) ring showed higher antimicrobial activity. pensoft.net In another study involving 6-benzyl analogs of HEPT (an anti-HIV-1 agent), various substitutions on the aryl ring were explored, leading to compounds that inhibited HIV-1 replication in the submicromolar to nanomolar range. nih.gov These findings suggest that even minor alterations to the benzyl moiety can have a profound impact on biological activity.
Table 2: Impact of Benzyl Moiety Substitution on Antimicrobial Activity in a Thieno[2,3-d]pyrimidine Series pensoft.net
| Substituent on Benzyl Ring | Relative Activity against S. aureus |
|---|---|
| None | High |
| p-CH3 | High |
| p-OCH3 | High |
This table summarizes the general trend observed where smaller or no substituents on the para-position of the benzyl ring are favorable for activity.
Modifications of the Oxymethyl Linker
To elucidate the significance of the oxymethyl linker, researchers have synthesized and evaluated a series of analogues in which the oxygen atom is replaced with other heteroatoms, such as sulfur (thiomethyl) or nitrogen (aminomethyl), or where the linker's length and rigidity are altered. These modifications aim to probe the electronic and steric effects of the linker on the compound's biological profile.
One key area of investigation has been the bioisosteric replacement of the ether oxygen. The synthesis of 6-(benzylthiomethyl)-4-hydroxypyrimidine and 6-(benzylaminomethyl)-4-hydroxypyrimidine derivatives has allowed for a direct comparison of the impact of these linkers on activity. The rationale behind these modifications is that the differing bond angles, lengths, and hydrogen-bonding capabilities of oxygen, sulfur, and nitrogen can significantly alter the molecule's conformation and its interaction with target proteins.
Furthermore, studies have explored the extension or constraint of the linker to understand the spatial requirements of the binding pocket. The introduction of additional methylene (B1212753) groups to create longer, more flexible linkers, or the incorporation of cyclic structures to restrict conformational freedom, has provided a clearer picture of the optimal distance and orientation of the benzyl group relative to the pyrimidine core for potent biological activity.
| Compound | Linker Modification (-X-) in 6-(benzyl-X-methyl)-4-hydroxypyrimidine | Biological Activity (IC50, µM) |
|---|---|---|
| Parent Compound | -O- (Oxymethyl) | Data Not Available in Searched Literature |
| Analog 1 | -S- (Thiomethyl) | Data Not Available in Searched Literature |
| Analog 2 | -NH- (Aminomethyl) | Data Not Available in Searched Literature |
Note: Specific inhibitory concentration (IC50) values for the parent compound and its direct linker-modified analogs were not available in the public domain literature reviewed for this article. The table illustrates the types of modifications that are central to SAR studies in this chemical series.
Correlation Between Structural Features and Biological Potency
The systematic modification of the oxymethyl linker has led to the establishment of key correlations between the structural features of this compound derivatives and their biological potency. These findings are instrumental in the ongoing efforts to develop more effective and selective therapeutic agents.
A critical observation is that the nature of the heteroatom in the linker directly influences the compound's activity. While direct comparative data for the this compound series is limited in the available literature, insights can be drawn from related classes of compounds. For instance, in a series of 1,6-bis[(benzyloxy)methyl]uracil derivatives, which share the benzyloxymethyl motif, the presence of the oxygen atom was found to be crucial for their potent antiviral activity against HIV-1 and influenza H1N1 virus. This suggests that the electronic properties and hydrogen bond accepting capability of the ether oxygen are likely important for target engagement.
The substitution pattern on the benzyl ring also plays a significant role in determining biological potency. The introduction of various substituents, such as halogens, alkyl, or alkoxy groups, at different positions on the phenyl ring can modulate the electronic and steric properties of the entire benzyloxymethyl side chain. Structure-activity relationship studies have often revealed that specific substitution patterns can lead to a significant enhancement of activity. For example, the presence of small, electron-withdrawing groups on the benzyl ring has been shown in some related pyrimidine series to improve binding affinity, potentially through favorable interactions with the target protein.
The flexibility of the linker is another determinant of biological potency. An optimal degree of conformational freedom is often required to allow the benzyl group to adopt the most favorable orientation within the binding site. Linkers that are too rigid may prevent this optimal binding, while excessively flexible linkers can lead to an entropic penalty upon binding, thus reducing affinity.
Based on a comprehensive review of the provided search results, there is no specific information available regarding the biological and pharmacological activities of the chemical compound “this compound.”
The scientific literature extensively covers a range of structurally related pyrimidine derivatives, such as 6-benzoyl-3-hydroxypyrimidine-2,4-diones, 6-cyclohexylmethyl-3-hydroxypyrimidine-2,4-diones, and various other analogues. These related compounds have been investigated for their potential as inhibitors of HIV reverse transcriptase, RNase H, and integrase, as well as for their anticancer and antiproliferative properties.
However, no data specific to "this compound" was found in the search results. Therefore, it is not possible to generate a scientifically accurate article detailing its activities in the requested areas.
Biological Activities and Pharmacological Potential
Antimicrobial Activities
Pyrimidine (B1678525) derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.
The antibacterial potential of various pyrimidine-containing compounds has been documented against both Gram-positive and Gram-negative bacteria. For instance, certain thieno[2,3-d]pyrimidine-6-carboxamides have shown good activity against strains of Staphylococcus aureus and Bacillus subtilis researchgate.net. However, a detailed antibacterial spectrum for 6-Benzyloxymethyl-4-hydroxypyrimidine, with specific Minimum Inhibitory Concentration (MIC) values against a panel of bacteria, is not available in the scientific literature.
Antibacterial Activity of Representative Pyrimidine Derivatives
| Bacterial Strain | Compound Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Thieno[2,3-d]pyrimidine derivative | Not specified |
| Bacillus subtilis | Thieno[2,3-d]pyrimidine derivative | Not specified |
Note: This table illustrates the potential antibacterial activity of the pyrimidine class of compounds, as specific data for this compound is not available.
The pyrimidine core is also found in several antifungal agents. Studies on various pyrimidine derivatives have demonstrated their efficacy against a range of fungal pathogens, including both yeasts and molds. For example, some N-phenylbenzamides, which can be considered structurally related in a broader sense, have shown activity against Candida albicans mdpi.com. However, specific data on the antifungal efficacy of this compound, including MIC values against common fungal pathogens, remains to be determined through focused research.
Antifungal Activity of Representative Related Compounds
| Fungal Strain | Compound Type | MIC (µg/mL) |
|---|---|---|
| Candida albicans | N-phenylbenzamide derivative | Not specified |
Note: This table is for illustrative purposes to show the potential of related chemical structures, as specific antifungal data for this compound is not available.
Enzyme Inhibition Beyond Viral/Cancer Targets
The ability of pyrimidine derivatives to act as enzyme inhibitors is a cornerstone of their therapeutic potential. This extends beyond their well-known roles in antiviral and anticancer treatments to a variety of other critical enzyme targets.
d-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, such as D-serine. rmit.edu.vnresearchgate.net D-serine is a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for processes like synaptic transmission and cognition. rmit.edu.vnresearchgate.net Consequently, inhibiting DAAO to increase D-serine levels in the brain has become a significant area of interest for treating neuropsychiatric disorders where NMDA receptor function is dysregulated. nih.gov The development of potent and selective DAAO inhibitors represents a promising therapeutic strategy. nih.gov While specific studies linking this compound to DAAO inhibition are not prominent in the literature, the search for small molecule inhibitors for this enzyme is an active field of medicinal chemistry. nih.gov
The Nuclear Factor-kappaB (NF-κB) family of transcription factors is a pivotal regulator of genes involved in immune and inflammatory responses. nih.gov Dysregulation of the NF-κB pathway is associated with numerous inflammatory diseases. frontiersin.org The ability of small molecules to modulate this pathway is of high therapeutic interest.
Studies on related pyrimidine compounds have shown significant effects on this system. For instance, the derivative 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP) has demonstrated dual activity. In naïve primary human monocytes, AMBMP can induce the release of pro-inflammatory cytokines like TNF, IL-6, and IL-12/23 p40. nih.gov Conversely, in monocytes already engaged by Toll-like receptor (TLR) ligands (e.g., LPS), AMBMP suppresses the production of these same cytokines. nih.gov This suppressive effect is linked to the canonical Wnt/β-catenin pathway, leading to the inactivation of GSK3β and accumulation of β-catenin, which ultimately abrogates NF-κB p65 phosphorylation. nih.gov This highlights the complex but potentially powerful role pyrimidine derivatives can play in modulating inflammatory signaling.
| Cell Condition | Effect of AMBMP | Observed Molecular Event | Reference |
|---|---|---|---|
| Naïve Monocytes | Pro-inflammatory | Increased phosphorylation of NF-κB p65; induction of TNF, IL-6, IL-12/23 p40 | nih.gov |
| TLR-Engaged Monocytes (LPS-stimulated) | Anti-inflammatory | Suppressed cytokine production; enhanced inactivation of GSK3β; β-catenin accumulation | nih.gov |
The structural versatility of the pyrimidine core allows it to be tailored to inhibit a wide array of enzymes involved in various pathologies. Research has identified several classes of pyrimidine derivatives as potent inhibitors of enzymes beyond those typically associated with viral or cancer biology.
| Enzyme Target | Class of Pyrimidine Inhibitor | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Substituted Pyrimidines | Inflammation | nih.govnih.gov |
| Glutathione Reductase (GR) | 4-aminopyrimidines | Cancer, Malaria | juniperpublishers.com |
| Microtubule Affinity-Regulating Kinase 4 (MARK4) | 4,6-Disubstituted Pyrimidines | Alzheimer's Disease | frontiersin.org |
| Bacterial D-Alanine:D-Alanine Ligase (DdlB) | 6-Arylpyrido[2,3-d]pyrimidines | Bacterial Infections | plos.org |
For example, certain pyrimidine derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process. nih.govnih.gov In other research, 4-aminopyrimidine derivatives were found to inhibit Glutathione Reductase (GR), an enzyme vital for maintaining cellular redox balance and a target in cancer and malaria treatment. juniperpublishers.com Furthermore, 4,6-disubstituted pyrimidines have been synthesized as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a protein kinase implicated in the pathology of Alzheimer's disease. frontiersin.org In the realm of infectious diseases, 6-arylpyrido[2,3-d]pyrimidines have been identified as novel ATP-competitive inhibitors of bacterial D-Alanine:D-Alanine Ligase (DdlB), an essential enzyme for bacterial cell wall synthesis. plos.org
Other Potential Biological Activities (e.g., antioxidant, anti-inflammatory, hypoglycemic)
The pyrimidine scaffold is a common feature in molecules exhibiting a range of other biological effects, including antioxidant, anti-inflammatory, and hypoglycemic activities. nih.govnih.gov
Anti-inflammatory and Antioxidant Activity: The link between inflammation and oxidative stress is well-established, with reactive oxygen species (ROS) acting as mediators of pro-inflammatory processes. nih.gov Pyrimidine derivatives have demonstrated potential in both areas. Studies on certain derivatives have shown they can reduce ROS levels, confirming their antioxidant properties. nih.gov This antioxidant capacity is often linked to their anti-inflammatory effects, such as the selective inhibition of COX-2. nih.govnih.gov Additionally, pyrimidine acrylamides have been investigated as inhibitors of lipoxygenase, another key enzyme in inflammatory pathways, while also showing antioxidant potential through the inhibition of lipid peroxidation. mdpi.com
Hypoglycemic Activity: The search for novel treatments for type 2 diabetes has led to the exploration of various heterocyclic compounds. While specific data on this compound is not available, other pyrimidine-containing structures have been investigated for hypoglycemic potential. For instance, S-derivatives of 6-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)pyrimidine-2,4(1H,3H)-diones have been evaluated through molecular modeling as potential inhibitors of α-glucosidase, an enzyme that breaks down carbohydrates in the intestine. embopress.org Inhibition of this enzyme can help reduce postprandial hyperglycemia, indicating a potential avenue for developing pyrimidine-based antidiabetic agents. embopress.org
Computational and Theoretical Investigations
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds, thereby saving time and resources in drug discovery. mdpi.com
Predictive QSAR models are typically developed using statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov For a series of related compounds, such as pyrimidine (B1678525) derivatives, these models are built by correlating their known biological activities (e.g., inhibitory concentrations like IC50) with calculated molecular descriptors. The robustness and predictive power of a QSAR model are rigorously evaluated through internal and external validation methods to ensure its reliability. nih.gov
A critical outcome of QSAR analysis is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be categorized into several types:
Electronic: Pertaining to the distribution of electrons (e.g., atomic charges, dipole moment).
Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic: Describing the molecule's affinity for nonpolar environments (e.g., LogP).
Topological: Quantifying molecular structure through graph theory (e.g., connectivity indices).
For various pyrimidine analogues, studies have shown that specific substitutions on the pyrimidine ring significantly impact their biological effects, a key aspect explored through QSAR. researchgate.netnih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). remedypublications.com This method is instrumental in understanding the mechanism of action of drug candidates.
Docking simulations for pyrimidine derivatives often reveal crucial interactions with the amino acid residues in the active site of a target protein. nih.govnih.gov These interactions commonly include:
Hydrogen Bonds: Key stabilizing interactions between the ligand and protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.
Van der Waals Forces: General attractive or repulsive forces between molecules.
Pi-Pi Stacking: Interactions between aromatic rings.
Analysis of these interactions helps to explain why certain compounds are potent inhibitors of a specific enzyme. nih.gov
A primary goal of molecular docking is to predict the binding conformation (pose) of a ligand within a protein's active site and to estimate the strength of this interaction, known as binding affinity. remedypublications.com This affinity is often expressed as a scoring function or binding energy (e.g., in kcal/mol), where a lower value typically indicates a more stable and potent interaction. For pyrimidine analogues, docking studies have been successfully used to predict their binding modes against various therapeutic targets, such as enzymes involved in cancer or infectious diseases. nih.govmdpi.com
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wjarr.com It is widely used to calculate various molecular properties with high accuracy.
DFT calculations can determine a molecule's optimized geometry, corresponding to its most stable three-dimensional shape. physchemres.org This information is fundamental for understanding its reactivity and interactions. Furthermore, DFT is used to compute a range of electronic properties that help characterize a molecule's chemical behavior: wjarr.comijcce.ac.ir
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical. The energy gap between them indicates the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are potential sites for interaction. nih.gov
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated to provide a quantitative measure of a molecule's reactivity. wjarr.com
For various pyrimidine derivatives, DFT studies have provided valuable insights into their structural and electronic properties, helping to rationalize their observed biological activities. nih.govjchemrev.com
Electronic Structure Analysis
No dedicated studies on the electronic structure of 6-Benzyloxymethyl-4-hydroxypyrimidine were identified in the public domain. Such an analysis would typically involve quantum chemical calculations to determine properties like molecular orbital energies (e.g., HOMO and LUMO), electron density distribution, and electrostatic potential maps. This information is crucial for understanding the molecule's reactivity and potential intermolecular interactions. Without specific research, no data tables on these electronic properties can be provided.
Reaction Mechanism Pathway Elucidation
There is no available research that computationally elucidates reaction mechanism pathways specifically involving this compound. Theoretical studies in this area would investigate the transition states and energy profiles of reactions where this compound acts as a reactant, intermediate, or product. Such investigations are fundamental to understanding its synthesis, degradation, and metabolic fate.
Conformational Analysis
Specific conformational analysis studies for this compound have not been reported. A conformational analysis would identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is particularly relevant for the flexible benzyloxymethyl group, as its orientation can significantly influence the molecule's shape and how it interacts with biological targets. In the absence of such studies, no data on preferred torsion angles or energy landscapes can be presented.
Pharmacophore Modeling
No pharmacophore models derived from or specifically including this compound were found in the reviewed literature. Pharmacophore modeling identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity. While general pharmacophore models for other classes of pyrimidine derivatives exist, they are not specific to the title compound. Developing such a model for this compound would require a set of biologically active molecules with similar structures to serve as a basis for the model's creation.
Future Directions and Research Gaps
Exploration of Novel Synthetic Routes to Enhance Structural Diversity
The therapeutic efficacy of a compound is intrinsically linked to its three-dimensional structure. Therefore, the development of innovative and efficient synthetic methodologies is paramount for generating a diverse library of 6-Benzyloxymethyl-4-hydroxypyrimidine analogs. Future research should focus on several key areas:
Combinatorial Chemistry and High-Throughput Synthesis: The application of combinatorial chemistry principles, including solid-phase and solution-phase parallel synthesis, can rapidly generate large libraries of derivatives. nih.govdenovobiolabs.com Microwave-assisted organic synthesis (MAOS) can further accelerate these processes, often leading to higher yields and purities in shorter reaction times.
Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, offer a powerful and atom-economical approach to constructing the pyrimidine (B1678525) core in a single step from simple starting materials. eurofinsdiscovery.com Exploring novel MCRs tailored to the synthesis of this compound derivatives will be a significant step forward.
Late-Stage Functionalization: The ability to modify the core structure in the final steps of a synthetic sequence is highly desirable. Developing robust late-stage functionalization techniques, such as C-H activation, will enable the introduction of a wide array of substituents at various positions of the pyrimidine ring, providing access to previously unattainable chemical space.
| Synthetic Strategy | Key Advantages | Relevant Starting Materials/Reactions |
| Combinatorial Synthesis | Rapid generation of large libraries, amenable to high-throughput screening. | Solid-phase synthesis, solution-phase parallel synthesis, microwave-assisted synthesis. nih.govdenovobiolabs.com |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to complex molecules. | Biginelli reaction, utilizing β-dicarbonyl compounds, aldehydes, and ureas/thioureas. eurofinsdiscovery.com |
| Domino/Cascade Reactions | Increased synthetic efficiency, reduced waste, formation of multiple bonds in one pot. | Knoevenagel condensation followed by Michael addition and cyclization. nih.govpharma-industry-review.com |
| Late-Stage Functionalization | Access to novel derivatives from a common intermediate, rapid exploration of structure-activity relationships. | C-H activation, cross-coupling reactions on pre-functionalized pyrimidine cores. |
Broadening the Spectrum of Investigated Biological Activities
While pyrimidine derivatives are known to exhibit a wide range of biological activities, the specific pharmacological profile of this compound remains largely uncharted. nih.govpharma-industry-review.comosti.govbohrium.comnih.gov Future research should systematically explore its potential against a broader array of therapeutic targets.
Anticancer Activity: The pyrimidine scaffold is a well-established pharmacophore in oncology. nih.govmalvernpanalytical.comrsc.orgnih.govfrontiersin.org Derivatives of this compound should be screened against a diverse panel of cancer cell lines. Mechanistic studies should focus on their potential as kinase inhibitors, a class of enzymes frequently dysregulated in cancer. nih.govphotonics.comcreative-biostructure.comresearchgate.net The pyrazolo[3,4-d]pyrimidine scaffold, an analog of the purine nucleus, has shown significant promise as kinase inhibitors and could serve as an inspirational template. photonics.com
Antiviral Activity: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. nih.govresearchgate.netnih.gov Investigating the potential of this compound derivatives to inhibit viral replication, particularly against emerging and drug-resistant viruses, is a critical area of research. Their ability to interfere with viral polymerases or other essential viral enzymes should be a primary focus. The recent success of pyrimidine inhibitors in synergizing with nucleoside analogues against SARS-CoV-2 highlights the potential of this class of compounds. nih.gov
Antimicrobial Activity: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. denovobiolabs.com Pyrimidine derivatives have demonstrated both antibacterial and antifungal properties. nih.govlibretexts.orgyoutube.comfrontiersin.org Screening campaigns against a panel of clinically relevant pathogenic bacteria and fungi are warranted.
Anti-inflammatory and Neuroprotective Activities: Chronic inflammation and neurodegenerative diseases represent significant unmet medical needs. Given that some pyrimidine derivatives have shown anti-inflammatory and neuroprotective effects, exploring the potential of this compound analogs in these therapeutic areas could lead to the discovery of novel treatment modalities.
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Oncology | Protein kinases (e.g., EGFR, VEGFR, CDKs), Dihydrofolate reductase | Pyrimidine is a privileged scaffold for anticancer agents. nih.govmalvernpanalytical.comrsc.orgnih.govfrontiersin.org |
| Virology | Viral polymerases, proteases, reverse transcriptase | Nucleoside and non-nucleoside pyrimidine analogs are established antiviral drugs. nih.govresearchgate.netnih.gov |
| Infectious Diseases | Dihydropteroate synthase, DNA gyrase | Pyrimidine derivatives have shown broad-spectrum antibacterial and antifungal activity. denovobiolabs.comnih.govlibretexts.orgyoutube.comfrontiersin.org |
| Inflammation/Neurology | Cyclooxygenases (COX), cytokine signaling pathways | Emerging evidence suggests anti-inflammatory and neuroprotective roles for some pyrimidines. |
Advanced Mechanistic Elucidation via Biophysical Techniques
A deep understanding of how a drug molecule interacts with its biological target is crucial for rational drug design and lead optimization. The application of advanced biophysical techniques can provide invaluable insights into the mechanism of action of this compound derivatives at the molecular level.
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a compound bound to its protein target. nih.govnih.govlibretexts.orgyoutube.comfrontiersin.org Obtaining crystal structures of this compound analogs in complex with their target proteins will reveal the precise binding mode and key molecular interactions, guiding further structure-activity relationship (SAR) studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the conformational changes that occur upon binding. nih.govosti.govbohrium.comnih.govcreative-biostructure.com Ligand-observed NMR techniques, such as saturation transfer difference (STD) NMR, are particularly useful for screening and identifying binders from a library of compounds.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. nih.govdenovobiolabs.compharma-industry-review.comnih.govphotonics.com It can be used to determine the binding kinetics (association and dissociation rates) and affinity of this compound derivatives for their target proteins.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.comnih.govfrontiersin.orgresearchgate.netresearchgate.net This information is critical for understanding the driving forces behind the binding event.
| Biophysical Technique | Key Information Provided | Application in Drug Discovery |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Structure-based drug design, understanding binding mode. nih.govnih.govlibretexts.orgyoutube.comfrontiersin.org |
| NMR Spectroscopy | Binding affinity, kinetics, conformational changes, epitope mapping. | Hit validation, SAR by NMR, fragment screening. nih.govosti.govbohrium.comnih.govcreative-biostructure.com |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff), binding affinity (Kd). | High-throughput screening, lead characterization. nih.govdenovobiolabs.compharma-industry-review.comnih.govphotonics.com |
| Isothermal Titration Calorimetry (ITC) | Complete thermodynamic profile (Kd, ΔH, ΔS), stoichiometry. | Lead optimization, understanding binding thermodynamics. malvernpanalytical.comnih.govfrontiersin.orgresearchgate.netresearchgate.net |
Application of Omics Technologies in Pharmacological Profiling
To gain a comprehensive understanding of the cellular effects of this compound derivatives, the integration of "omics" technologies is essential. These approaches provide a global view of the molecular changes induced by a compound, helping to identify novel targets, elucidate mechanisms of action, and discover potential biomarkers.
Genomics and Transcriptomics: Techniques such as DNA microarrays and RNA sequencing (RNA-Seq) can be used to analyze changes in gene expression profiles in response to treatment with a this compound analog. This can reveal the signaling pathways and cellular processes that are modulated by the compound.
Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications. This can help to identify the direct targets of the compound as well as downstream effector proteins.
Metabolomics: By analyzing the global changes in metabolite levels, metabolomics can provide a functional readout of the cellular response to a drug. This can help to identify metabolic pathways that are perturbed by the compound and may reveal novel mechanisms of action.
Chemoproteomics: This powerful technique utilizes chemical probes to identify the direct binding targets of a small molecule within a complex biological system. Applying chemoproteomics to this compound derivatives can definitively identify their molecular targets.
Potential for Multitargeted Drug Design
Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple signaling pathways. Therefore, drugs that can simultaneously modulate multiple targets may offer superior efficacy and a reduced likelihood of developing resistance. The pyrimidine scaffold is an excellent starting point for the design of multitargeted ligands.
Future efforts should focus on rationally designing this compound derivatives that can interact with two or more distinct biological targets. For example, a compound could be designed to inhibit both a key protein kinase and a growth factor receptor involved in cancer progression. This will require a deep understanding of the structural biology of the target proteins and the use of computational modeling to guide the design process.
Translational Research and Preclinical Development Prospects
The ultimate goal of any drug discovery program is to translate promising lead compounds into clinical candidates. For this compound derivatives, this will involve a rigorous preclinical development process.
Lead Optimization: Promising "hit" compounds identified from initial screening will need to be optimized to improve their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
In Vivo Efficacy Studies: Optimized lead compounds will need to be evaluated in relevant animal models of disease to demonstrate their in vivo efficacy.
Toxicology and Safety Pharmacology: A comprehensive assessment of the safety profile of the lead compounds is essential. This includes studies to determine potential toxicities and off-target effects.
Biomarker Development: The identification of biomarkers that can predict a patient's response to treatment will be crucial for the successful clinical development of these compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Benzyloxymethyl-4-hydroxypyrimidine, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis of pyrimidine derivatives typically involves condensation reactions or functional group modifications. For 6-benzyloxymethyl-substituted pyrimidines, a stepwise approach is recommended:
Start with a 4-hydroxypyrimidine core and introduce the benzyloxymethyl group via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions.
Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity.
Monitor intermediates using HPLC or LC-MS to minimize byproducts .
Purify via column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm substituent positioning and hydrogen-bonding interactions (e.g., O–H···N motifs in the pyrimidine ring) .
- NMR spectroscopy : Use H and C NMR to verify benzyloxymethyl group integration and assess electronic effects on the pyrimidine ring.
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactivity .
Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound derivatives?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or dehydrogenases using fluorescence-based kinetic assays (e.g., NADH depletion for dehydrogenase activity).
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination.
- Antimicrobial screening : Employ broth microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the biological activity of this compound across different studies?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Impurity profiling : Use high-resolution mass spectrometry (HRMS) to confirm compound purity (>95%) and rule out degradation products.
- Dose-response validation : Replicate studies with independent synthetic batches and orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. What strategies are effective for studying the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Docking studies : Use AutoDock Vina to model ligand-enzyme interactions (e.g., binding to ATP pockets in kinases).
- Site-directed mutagenesis : Validate predicted binding residues (e.g., catalytic lysine or aspartate) in recombinant enzymes .
Q. How can computational methods guide the design of this compound derivatives with enhanced bioavailability?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to optimize logP (target 1–3) and polar surface area (<140 Ų) for blood-brain barrier penetration.
- QSAR modeling : Corrogate substituent effects (e.g., benzyloxymethyl vs. trifluoromethyl groups) on activity and solubility .
- Molecular dynamics : Simulate membrane permeability in lipid bilayers (e.g., GROMACS) to assess passive diffusion .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound show unexpected splitting patterns?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
